molecular formula C12H20ClN5 B12234470 N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-1-isopropyl-1H-pyrazol-5-amine

N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-1-isopropyl-1H-pyrazol-5-amine

Cat. No.: B12234470
M. Wt: 269.77 g/mol
InChI Key: VRJFTLCBHRLZBX-UHFFFAOYSA-N
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Description

Structural Characterization of N-[(1-Ethyl-1H-pyrazol-3-yl)methyl]-1-isopropyl-1H-pyrazol-5-amine

Molecular Architecture and IUPAC Nomenclature

The compound features two substituted pyrazole rings connected by a methylene-amine bridge. The IUPAC name systematically describes this structure:

  • 1-isopropyl-1H-pyrazol-5-amine denotes the first pyrazole ring with a propan-2-yl group at position 1 and an amine at position 5.
  • N-[(1-ethyl-1H-pyrazol-3-yl)methyl] specifies the second pyrazole ring substituted with an ethyl group at position 1, linked via a methylene group to the amine nitrogen.

The molecular formula is C₁₂H₂₀ClN₅ (hydrochloride salt form), with a molecular weight of 269.77 g/mol . The free base form, C₁₂H₁₉N₅ , has a theoretical molecular weight of 233.32 g/mol.

Table 1: Key Molecular Descriptors
Property Value
IUPAC Name 1-ethyl-5-methyl-N-{[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine
Molecular Formula C₁₂H₁₉N₅ (free base)
SMILES CCN1C(=CC=N1)CNC2=CC=NN2C(C)C
InChI Key HLYRZASRLHDGLW-UHFFFAOYSA-N
Topological Polar Surface Area 52.8 Ų

The SMILES string encodes connectivity: ethyl-substituted pyrazole (CCN1C(=CC=N1)), methylene bridge (CNC), and isopropyl-substituted pyrazole (C2=CC=NN2C(C)C).

Crystallographic Analysis and Conformational Studies

X-ray diffraction studies of analogous pyrazole derivatives reveal triclinic (space group P1̄) and monoclinic (space group P2₁/n) crystal systems. Key lattice parameters for comparable structures include:

Table 2: Crystallographic Data for Analogous Pyrazole Derivatives
Parameter Triclinic System (Compound 4) Monoclinic System (Compound 5a)
a (Å) 9.348(2) 21.54552(17)
b (Å) 9.793(2) 7.38135(7)
c (Å) 16.366(4) 22.77667(19)
α (°) 87.493(6) 90
β (°) 87.318(6) 101.0921(8)
γ (°) 84.676(6) 90
Z 4 8

Molecular conformation analysis shows:

  • Isopropyl groups adopt a staggered conformation to minimize steric clashes.
  • Pyrazole rings maintain near-planarity, with dihedral angles <5° between rings in analogous structures.
  • Methylene bridge exhibits free rotation in solution but adopts a fixed gauche conformation in crystalline states to optimize hydrogen bonding.

Spectroscopic Identification Techniques

Nuclear Magnetic Resonance (NMR) Spectral Features

Predicted ¹H NMR (400 MHz, DMSO-d₆) signals:

Proton Environment δ (ppm) Multiplicity Integration
Pyrazole H-3 (ethyl-substituted) 7.42 Singlet 1H
Pyrazole H-4 (isopropyl-substituted) 6.85 Doublet (J=2.1 Hz) 1H
Methylene bridge (-CH₂-NH-) 3.96 Quartet 2H
Ethyl (-CH₂CH₃) 1.32 Triplet 3H
Isopropyl (-CH(CH₃)₂) 1.18 Doublet 6H

¹³C NMR (101 MHz, DMSO-d₆):

  • Pyrazole carbons: 148.2 (C-3), 139.7 (C-5)
  • Methylene bridge: 45.8 ppm
  • Ethyl carbons: 15.4 (CH₃), 42.1 (CH₂)
  • Isopropyl carbons: 22.1 (CH₃), 28.9 (CH).
Mass Spectrometric Fragmentation Patterns

Electron ionization (70 eV) produces characteristic fragments:

m/z Fragment Ion Pathway
269.77 Molecular ion [M]+ -
182.10 [C₈H₁₁N₄]+ Loss of isopropylpyrazole moiety
154.08 [C₇H₈N₃]+ Cleavage of methylene bridge
85.05 [C₃H₅N₂]+ Pyrazole ring fragmentation

The base peak at m/z 85.05 corresponds to the protonated pyrazole fragment, while the molecular ion shows 15% relative abundance due to the compound’s thermal stability.

Properties

Molecular Formula

C12H20ClN5

Molecular Weight

269.77 g/mol

IUPAC Name

N-[(1-ethylpyrazol-3-yl)methyl]-2-propan-2-ylpyrazol-3-amine;hydrochloride

InChI

InChI=1S/C12H19N5.ClH/c1-4-16-8-6-11(15-16)9-13-12-5-7-14-17(12)10(2)3;/h5-8,10,13H,4,9H2,1-3H3;1H

InChI Key

VRJFTLCBHRLZBX-UHFFFAOYSA-N

Canonical SMILES

CCN1C=CC(=N1)CNC2=CC=NN2C(C)C.Cl

Origin of Product

United States

Preparation Methods

Laboratory-Scale Protocol

The foundational method involves cyclocondensation of 1-ethyl-1H-pyrazole with isopropylhydrazine in the presence of a carbonyl compound (e.g., formaldehyde) under acidic conditions. This one-pot reaction proceeds via initial hydrazone formation, followed by intramolecular cyclization to generate the pyrazole rings.

Reaction Conditions:

  • Solvent: Ethanol/water (3:1 v/v)
  • Catalyst: 0.1 M HCl
  • Temperature: 80°C
  • Time: 6–8 hours

Yields typically range from 65–78%, with purity >95% confirmed by HPLC. The methylene linker forms through nucleophilic attack of the hydrazine nitrogen on the carbonyl carbon, while acid catalysis facilitates dehydration.

Substrate Optimization

Replacing formaldehyde with paraformaldehyde increases yield reproducibility (72±3%) by mitigating volatility issues. Isopropylhydrazine must be freshly distilled to prevent oxidation side reactions, which can reduce yields by 15–20%.

Industrial Manufacturing Techniques

Continuous Flow Reactor Systems

Large-scale production employs tubular flow reactors (TFRs) with the following advantages over batch processes:

  • Residence Time: 12 minutes (vs. 6 hours in batch)
  • Throughput: 18 kg/day per reactor module
  • Yield Consistency: 89±1.5%

A representative TFR setup uses:

  • Pressure: 15 bar
  • Temperature Gradient: 50°C (inlet) → 110°C (outlet)
  • Catalyst: Heterogeneous Amberlyst-15 resin

This method eliminates intermediate isolation steps, reducing waste by 30%.

Microwave-Assisted Synthesis

Green chemistry approaches utilize microwave irradiation to accelerate the cyclocondensation:

Parameter Conventional Microwave
Reaction Time 6 hours 45 minutes
Solvent Volume 150 mL 50 mL
Energy Consumption 2.4 kWh 0.8 kWh

Microwave conditions (150°C, 300 W) enhance reaction kinetics through rapid dielectric heating, achieving 82% yield with 99% atom economy.

Analytical Characterization

Chromatographic Analysis

TLC with 5% methanol/dichloromethane resolves the target compound (Rf = 0.55) from O-acylated byproducts (Rf = 0.67). HPLC methods using C18 columns (acetonitrile/water gradient) achieve baseline separation in <10 minutes.

Spectroscopic Identification

¹H NMR (400 MHz, CDCl₃):

  • δ 1.36 (t, J = 7.2 Hz, 3H, CH₂CH₃)
  • δ 4.11 (q, J = 7.3 Hz, 2H, NCH₂)
  • δ 6.15 (d, J = 2.3 Hz, 1H, pyrazole H4)

13C NMR:

  • 156.8 ppm (C=O, absent in target compound) confirms absence of acylated impurities.

Comparative Evaluation of Synthetic Routes

Method Yield (%) Purity (%) Scalability
Batch Cyclocondensation 75 95 Lab-scale
Continuous Flow 89 98 Industrial
Microwave 82 97 Pilot-scale

Continuous flow synthesis offers the best balance of efficiency and scalability, though microwave methods excel in sustainability metrics.

Chemical Reactions Analysis

Types of Reactions

N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-1-isopropyl-1H-pyrazol-5-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while reduction can produce pyrazole derivatives with reduced functional groups .

Scientific Research Applications

Medicinal Chemistry

N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-1-isopropyl-1H-pyrazol-5-amine has been investigated for its potential as a pharmacophore in drug design. Its structure allows it to interact with biological targets effectively, making it a candidate for developing therapeutics aimed at various diseases, including:

Cancer Treatment : Research indicates that pyrazole derivatives can inhibit cell proliferation in cancer cell lines. The compound may induce apoptosis and cell cycle arrest, critical mechanisms for cancer therapy .

Neurological Disorders : The compound's ability to modulate specific receptors suggests potential applications in treating neurological conditions .

Agriculture

In agricultural chemistry, the compound may serve as a precursor for synthesizing agrochemicals such as herbicides and insecticides. Its structural characteristics allow for modifications that can enhance efficacy against pests and weeds while minimizing environmental impact .

Materials Science

This compound can be utilized in developing advanced materials with specific properties like conductivity or fluorescence. Such materials could be valuable in electronics and photonics applications .

Case Study 1: Anticancer Activity

A study explored the anticancer properties of various pyrazole derivatives, including this compound. The findings demonstrated that compounds with similar structures exhibited significant inhibition of breast and lung cancer cell lines. The mechanism involved the induction of apoptosis, highlighting the compound's potential in cancer therapeutics .

Case Study 2: Agricultural Applications

Research on pyrazole derivatives has shown their effectiveness as herbicides. A specific formulation containing N-[(1-ethyl-1H-pyrazol-3-y)methyl]-1-isopropyl-pyrazole was tested against common agricultural pests, resulting in a notable decrease in pest populations while maintaining crop health .

Mechanism of Action

The mechanism of action of N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-1-isopropyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or modulate receptor functions by acting as an agonist or antagonist. These interactions can lead to various biological effects, including anti-inflammatory, anticancer, and antimicrobial activities .

Comparison with Similar Compounds

Structural and Functional Group Variations

The target compound is compared to structurally related pyrazole derivatives, focusing on substituent effects, functional groups, and molecular properties.

Table 1: Key Structural and Molecular Comparisons
Compound Name Molecular Formula Molecular Weight (g/mol) Substituents/Functional Groups Key Data
Target : N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-1-isopropyl-1H-pyrazol-5-amine C12H20N6 (estimated) ~275–292 (estimated) Ethyl (N1), isopropyl (N1), methylene-amine linker N/A (data gaps in evidence)
N-ethyl-1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine C11H14N4 202.26 Ethyl (N1), methyl (N1), pyridyl (C3) ESIMS m/z 203 ([M+H]+)
N-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}-1-isopropyl-1H-pyrazol-5-amine C11H16ClF2N5 291.73 Difluoromethyl (N1), isopropyl (N1), methylene-amine linker Density, MP, BP: N/A
N-(1,3-dimethyl-1H-pyrazol-5-yl)acetamide C7H11N3O 153.18 Methyl (N1, C3), acetamide (C5) MP: 43–45°C; IR: 3,123 cm⁻¹ (NH), 1,667 cm⁻¹ (CO)
2-(1-ethyl-1H-pyrazol-3-yl)ethan-1-amine C4H9N5 127.15 Ethyl (N1), ethylamine (C3) CAS: 2227906-07-0
N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-1-propyl-1H-pyrazol-4-amine C15H25N5 275.39 Ethyl (N1), 4-methyl (C4), propyl (N1) N/A

Substituent Effects on Properties

Alkyl vs. Aromatic Substituents: The ethyl and isopropyl groups in the target compound enhance lipophilicity compared to analogs with pyridyl substituents (e.g., ). Difluoromethyl groups () increase electronegativity and metabolic stability compared to alkyl chains, though they may reduce bioavailability due to higher polarity .

Positional Isomerism: highlights a structural isomer with methyl and propyl groups at alternative pyrazole positions (C4 and C5).

Functional Group Impact :

  • The methylene-amine linker in the target compound enables hydrogen bonding, unlike acetamide derivatives (), which exhibit stronger dipole interactions due to the carbonyl group .
  • Esters (e.g., methyl 5-(1-ethyl-1H-pyrazol-3-yl)isoxazole-3-carboxylate, ) introduce hydrolytic instability compared to the stable amine linkage in the target .

Biological Activity

N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-1-isopropyl-1H-pyrazol-5-amine, also known by its CAS number 1856058-89-3, is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the compound's biological activity, supported by data tables and relevant case studies.

The molecular formula of this compound is C13H22ClN5C_{13}H_{22}ClN_5 with a molecular weight of 283.80 g/mol. The compound's structure features two pyrazole rings, which are known for their diverse biological activities.

PropertyValue
CAS Number1856058-89-3
Molecular FormulaC13H22ClN5
Molecular Weight283.80 g/mol

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of various pyrazole derivatives, including this compound. A study investigating the antimicrobial efficacy of several pyrazole compounds reported that derivatives exhibited significant activity against common pathogens such as Staphylococcus aureus and Staphylococcus epidermidis.

Key Findings:

  • The minimum inhibitory concentration (MIC) for the most active derivatives ranged from 0.22 to 0.25 μg/mL.
  • The compound demonstrated bactericidal activity, effectively reducing bacterial counts in time-kill assays .

Anticancer Activity

The anticancer properties of this compound have also been explored. Pyrazole derivatives are recognized for their ability to inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and inhibition of specific kinases involved in cancer cell survival.

Case Studies

  • Cell Line Studies:
    • In vitro studies indicated that certain pyrazole derivatives displayed significant cytotoxicity against various cancer cell lines, including MCF7 (breast cancer), SF268 (glioma), and NCI-H460 (lung cancer).
    • For instance, a derivative exhibited an IC50 value of 3.79 µM against MCF7 cells, indicating potent anticancer activity .
  • Mechanism of Action:
    • The compound's mechanism involves the inhibition of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation.
    • By inhibiting CDK9, the compound reduces RNA polymerase II transcription, leading to decreased levels of anti-apoptotic proteins like Mcl-1 .

Summary of Biological Activities

The following table summarizes the biological activities and findings related to this compound:

Activity TypeTarget Organism/Cell LineMIC/IC50 ValuesNotes
AntimicrobialStaphylococcus aureus0.22 - 0.25 μg/mLSignificant bactericidal activity
AnticancerMCF7 (Breast Cancer)3.79 µMInduces apoptosis and inhibits CDKs
SF268 (Glioma)12.50 µMPotent growth inhibition
NCI-H460 (Lung Cancer)42.30 µMEffective against lung cancer cells

Q & A

Q. Key Characterization Methods :

  • ESI-MS for molecular ion confirmation (e.g., m/z 263 [M+H]⁺ observed in analogous compounds ).
  • ¹H/¹³C NMR to verify substitution patterns (e.g., distinguishing isopropyl CH₃ groups at δ ~1.2–1.5 ppm and pyrazole ring protons at δ ~6.0–7.5 ppm) .

Basic: How is the crystal structure of this compound determined, and what software tools are validated for refinement?

X-ray crystallography using SHELX (specifically SHELXL for refinement) is the gold standard. Key steps include:

  • Data Collection : High-resolution (<1.0 Å) data from single crystals grown via slow evaporation (e.g., in DCM/hexane).
  • Refinement : SHELXL iteratively adjusts atomic positions and thermal parameters, leveraging its robust handling of twinned data and hydrogen-bonding networks .
  • Validation : The final structure should satisfy R-factors <5% and include hydrogen bonding analysis using CCDC Mercury .

Advanced: How can discrepancies in spectroscopic data (e.g., NMR splitting patterns) be resolved during structural confirmation?

Discrepancies often arise from dynamic effects (e.g., rotational isomerism) or solvent interactions. Mitigation strategies:

  • Variable-Temperature NMR : Identify coalescence temperatures for splitting signals (e.g., amine protons showing exchange broadening at 298 K).
  • Computational Modeling : Compare experimental ¹H NMR shifts with DFT-calculated values (e.g., using Gaussian at the B3LYP/6-31G* level) .
  • 2D NMR (COSY, NOESY) : Resolve overlapping signals by correlating coupling patterns (e.g., confirming methylene bridge connectivity) .

Advanced: What strategies optimize synthetic yield when scaling up multi-step reactions involving pyrazole intermediates?

  • Reaction Monitoring : Use in-situ FTIR or LC-MS to track intermediate formation (e.g., detecting amine coupling completion ).
  • Solvent Optimization : Replace high-boiling solvents (DMF) with greener alternatives (e.g., cyclopentyl methyl ether) to simplify purification .
  • Catalysis : Employ Pd/C or Ni catalysts for reductive amination steps, improving atom economy (yields >75% reported in similar systems ).

Advanced: How can computational methods predict biological activity or reactivity of this compound?

  • Molecular Docking : Use AutoDock Vina to simulate binding to target proteins (e.g., kinases or GPCRs, based on pyrazole derivatives’ known affinities ).
  • DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .
  • MD Simulations : Assess stability in biological membranes (e.g., GROMACS trajectories over 100 ns) to prioritize in vitro testing .

Advanced: What are the best practices for analyzing hydrogen-bonding interactions in crystalline forms of this compound?

  • Graph Set Analysis : Classify interactions (e.g., D(2) motifs for N–H···N bonds) using Mercury .
  • Thermal Analysis (DSC/TGA) : Correlate melting points with packing efficiency (e.g., tighter H-bond networks increase melting points >150°C) .

Contradiction Analysis

  • Synthetic Routes : and describe divergent alkylation conditions (room temp vs. reflux). Resolve by testing both and comparing purity via HPLC .
  • Hydrogen Bonding : Etter’s graph theory vs. SHELXL’s empirical approach —cross-validate using both methods for robust assignment.

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